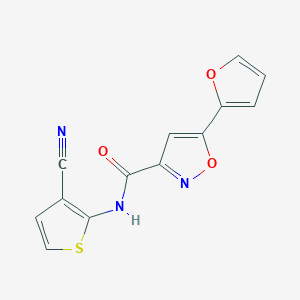
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, also known as NCTF, is an important synthetic compound with a broad range of applications in the fields of medicine, chemistry, and biotechnology. It is a heterocyclic compound that belongs to the class of oxazoles, and its structure consists of a five-membered ring comprising of a thiophene, an oxazole, and a carboxamide. The compound is highly versatile and has been used in various industries for the production of a range of products, such as pharmaceuticals, pesticides, and dyes. In recent years, NCTF has gained attention due to its potential applications in medical research, particularly in the fields of cancer and other diseases.
作用機序
The mechanism of action of N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is not well understood, however, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting the activity of these enzymes, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is thought to reduce inflammation and prevent the formation of inflammatory mediators. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is believed to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell growth and proliferation. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has also been shown to have anti-oxidant, anti-inflammatory, and anti-apoptotic effects.
実験室実験の利点と制限
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a highly versatile compound and can be used in a variety of laboratory experiments. The advantages of using N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide include its low cost, high stability, and ease of synthesis. It is also non-toxic and can be used in a wide range of applications. However, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is not suitable for use in some laboratory experiments due to its low solubility in water and its poor solubility in organic solvents.
将来の方向性
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is an important compound with a wide range of potential applications in the fields of medicine, chemistry, and biotechnology. In the future, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be used in the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be used in the development of novel antibiotics and antiviral drugs. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could also be used in the development of novel treatments for inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be used in the development of novel dyes, pesticides, and other industrial products.
合成法
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can be synthesized using a variety of methods, including the synthesis of the starting materials and the coupling of the starting materials. The first step in the synthesis of N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves the preparation of the starting materials, which include N-methyl-3-cyanothiophen-2-yl-5-furan-2-yl-1,2-oxazole-3-carboxamide (N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide-1) and N-methyl-3-cyano-5-furan-2-yl-1,2-oxazole-3-carboxamide (N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide-2). These starting materials can be synthesized using a variety of methods, including the reaction of 3-cyanothiophen-2-yl-5-furan-2-yl-1,2-oxazole-3-carboxamide with methyl iodide, the reaction of 3-cyano-5-furan-2-yl-1,2-oxazole-3-carboxamide with methyl iodide, and the reaction of 3-cyano-5-furan-2-yl-1,2-oxazole-3-carboxamide with methyl bromide. Once the starting materials have been prepared, they can be coupled using a variety of coupling methods, such as amidation, acylation, and alkylation.
科学的研究の応用
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has gained attention in recent years due to its potential applications in medical research, particularly in the fields of cancer and other diseases. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been shown to have anti-cancer properties, and has been used in the development of novel anti-cancer drugs. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has also been used in the development of novel drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has been used in the development of novel antibiotics and antiviral drugs. N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has also been studied as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O3S/c14-7-8-3-5-20-13(8)15-12(17)9-6-11(19-16-9)10-2-1-4-18-10/h1-6H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWXNPFUMMGNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-cyclohexaneamidophenyl)methyl]-N-(3-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B6586067.png)
![1-{[4-(3,4-dimethylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B6586078.png)
![N-(3-chlorophenyl)-1-{[4-(3,5-dimethoxybenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B6586082.png)
![N-(3-chlorophenyl)-1-{[4-(4-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B6586083.png)
![1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-[(4-chlorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6586087.png)
![N-(3,5-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586099.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6586108.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6586124.png)
![N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B6586129.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate](/img/structure/B6586136.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B6586154.png)